3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
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Overview
Description
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents at specific positions. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the purine core by condensing appropriate precursors.
Substitution Reactions: Functional groups are introduced through nucleophilic or electrophilic substitution reactions.
Cyclization Reactions: Intramolecular cyclization is employed to form the final purine structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAOUYHEWMWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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